molecular formula C17H18N4S B2611417 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251688-07-9

4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2611417
CAS No.: 1251688-07-9
M. Wt: 310.42
InChI Key: JEOFCTQJZKKENF-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains a benzo[d]thiazole core substituted with a methyl group and a pyridin-2-ylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution with pyridin-2-ylpiperazine: The benzo[d]thiazole core is then reacted with 4-(pyridin-2-yl)piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to interact with adrenergic receptors makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-13-5-4-6-14-16(13)19-17(22-14)21-11-9-20(10-12-21)15-7-2-3-8-18-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOFCTQJZKKENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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